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molecular formula C10H6Cl2N2O2 B8747356 4-Chloro-2-(4-chlorophenyl)-5-hydroxypyridazin-3(2H)-one CAS No. 64178-70-7

4-Chloro-2-(4-chlorophenyl)-5-hydroxypyridazin-3(2H)-one

Cat. No. B8747356
M. Wt: 257.07 g/mol
InChI Key: NTYZGFSIUGLQOG-UHFFFAOYSA-N
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Patent
US04910201

Procedure details

In 140 ml of water was dissolved 18.3 g (0.28 mol) of potassium hydroxide, and thereto were added 25.6 g (0.093 mol) of 4,5-dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone and 140 ml of ethanol. The reaction mixture was refluxed for 6 hours. After allowing to cool, ethanol was distilled off from the mixture under reduced pressure and then 300 of water was added to the mixture. Insoluble matter was removed by filtration and filtrate was acidified with hydrochloric acid. The solid thus precipitated was taken out by filtration, washed with water, and recrystallized from ethanol to give 11.1 g of the intended compound having melting point (hereinafter referred to as "m.p.") of 270°-271° C.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[C:5](=[O:18])[N:6]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[N:7]=[CH:8][C:9]=1Cl.C([OH:21])C>O>[Cl:3][C:4]1[C:5](=[O:18])[N:6]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[N:7]=[CH:8][C:9]=1[OH:21] |f:0.1|

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C1=CC=C(C=C1)Cl)=O
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off from the mixture under reduced pressure
ADDITION
Type
ADDITION
Details
300 of water was added to the mixture
CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed by filtration and filtrate
CUSTOM
Type
CUSTOM
Details
The solid thus precipitated
FILTRATION
Type
FILTRATION
Details
was taken out by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(N=CC1O)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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